

# physicochemical properties of 1-(4-Chlorophenyl)cyclopropanamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopropanamine

Cat. No.: B1589106

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An In-depth Technical Guide to the Physicochemical Properties of **1-(4-Chlorophenyl)cyclopropanamine**

## Introduction

**1-(4-Chlorophenyl)cyclopropanamine** is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Its unique structure, featuring a cyclopropane ring fused to a substituted phenyl group, imparts specific properties that are highly valued in medicinal chemistry. The cyclopropane moiety, for instance, can enhance metabolic stability and conformational rigidity, which are desirable attributes in drug design for improving potency and selectivity.<sup>[1]</sup> This guide provides a comprehensive analysis of the core physicochemical properties of **1-(4-Chlorophenyl)cyclopropanamine**, offering researchers and drug development professionals a foundational understanding necessary for its effective application, from synthesis and purification to formulation and safety management.

## Chemical Identity and Structure

Accurate identification is the cornerstone of all chemical research. **1-(4-Chlorophenyl)cyclopropanamine** is identified by a unique set of identifiers and a distinct molecular structure.

- IUPAC Name: 1-(4-chlorophenyl)cyclopropan-1-amine<sup>[3]</sup>

- CAS Number: 72934-36-2[1]
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>ClN[1]
- Molecular Weight: 167.64 g/mol [1]
- InChI Key: MUJWLBCYTZYEQA-UHFFFAOYSA-N[3]
- Canonical SMILES: C1CC1(C2=CC=C(C=C2)Cl)N[4]

Caption: 2D Structure of **1-(4-Chlorophenyl)cyclopropanamine**.

## Core Physicochemical Properties

The utility of a chemical intermediate is defined by its physical and chemical properties. These parameters govern its behavior in reactions, its solubility in various solvents, and its stability under different conditions.

Property	Value / Prediction	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClN	[1]
Molecular Weight	167.64 g/mol	[1]
Physical Form	Liquid, semi-solid, or solid	[3]
Boiling Point	243.1°C at 760 mmHg	[1]
Predicted XlogP	1.8	[4]
TPSA (Topological Polar Surface Area)	26.02 Å <sup>2</sup>	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]

## In-Depth Analysis of Key Parameters

### Lipophilicity and Solubility (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

- **Predicted Value:** The predicted XlogP value for **1-(4-Chlorophenyl)cyclopropanamine** is 1.8.[4] This moderate value suggests a balanced solubility profile, indicating that the compound is likely to be soluble in a range of organic solvents and possess reasonable membrane permeability. For its hydrochloride salt, the predicted LogP is slightly higher at 2.7096.[5]
- **Causality and Experimental Validation:** The presence of the nonpolar chlorophenyl and cyclopropyl groups contributes to its lipophilicity, while the primary amine group provides a degree of hydrophilicity. The standard method for experimentally determining LogP is the Shake Flask Method (OECD Guideline 107). This involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two phases, and then measuring its concentration in each phase, typically via HPLC-UV. The ratio of these concentrations gives the partition coefficient.

## Acidity/Basicity (pKa)

The pKa value is essential for understanding the ionization state of a molecule at a given pH, which affects its solubility, receptor binding, and formulation characteristics.

- **Scientific Rationale:** The primary amine group (-NH<sub>2</sub>) on the cyclopropane ring is basic and will be protonated at physiological pH. While a specific experimental pKa value is not readily available in public databases, it can be predicted to be in the range of typical primary amines (pKa ≈ 9-10).
- **Experimental Protocol: Potentiometric Titration**
  - **Preparation:** Accurately weigh and dissolve a sample of **1-(4-Chlorophenyl)cyclopropanamine** in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.
  - **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. This self-validating system provides a direct measure of the compound's basicity.

## Thermal Properties

Thermal analysis is crucial for determining purity, stability, and appropriate conditions for handling, storage, and purification.

- Boiling Point: The reported boiling point is 243.1°C at atmospheric pressure (760 mmHg).[1] This relatively high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.
- Experimental Protocol: Differential Scanning Calorimetry (DSC)
  - Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
  - Instrumentation: The sample pan and an empty reference pan are placed in the DSC cell.
  - Heating Program: The cell is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
  - Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram indicates the melting point. This technique also reveals other thermal events like phase transitions or decomposition.

## Analytical Characterization

Confirming the identity and purity of **1-(4-Chlorophenyl)cyclopropanamine** is essential for its use in regulated applications. A combination of spectroscopic and chromatographic techniques provides a robust analytical profile.

## Mass Spectrometry (MS)

MS is the definitive technique for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides the elemental composition.

- Expected Data: The predicted monoisotopic mass is 167.05017 Da.<sup>[4]</sup> In electrospray ionization (ESI) positive mode, the primary expected ion would be the protonated molecule  $[M+H]^+$  at an  $m/z$  of 168.05745.<sup>[4]</sup> Other common adducts like  $[M+Na]^+$  may also be observed.<sup>[4]</sup> This data is invaluable for confirming the compound's identity in complex mixtures or during reaction monitoring.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for determining the purity of non-volatile organic compounds.

- Methodology Rationale: A reverse-phase HPLC method is typically suitable for a compound with this polarity. The nonpolar stationary phase (e.g., C18) retains the compound, which is then eluted by a polar mobile phase. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks detected.
- Step-by-Step HPLC Workflow
  - Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
  - Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size) is a standard starting point.
  - Mobile Phase: A gradient elution is often used for method development, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid to improve peak shape) and increasing the percentage of an organic phase (e.g., acetonitrile).
  - Detection: UV detection is appropriate due to the presence of the chromophoric chlorophenyl group. A wavelength scan would determine the absorbance maximum ( $\lambda_{max}$ ) for optimal sensitivity.
  - Analysis: Inject the sample and analyze the resulting chromatogram for peak shape, retention time, and the presence of any impurity peaks.

Caption: A typical workflow for HPLC purity analysis.

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

- **Safety Information:** The compound is associated with GHS07 (Warning) pictograms.[3] Hazard statements include H302 (Harmful if swallowed).[3] The hydrochloride salt is classified as GHS05 (Danger) with hazard statement H318 (Causes serious eye damage).[5][6]
- **Handling Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid creating dust if handling the solid form.
- **Storage Conditions:** The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[1][3] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[1][3]

## Conclusion

**1-(4-Chlorophenyl)cyclopropanamine** is a valuable building block whose effective use is predicated on a thorough understanding of its physicochemical properties. Its moderate lipophilicity, basicity, and distinct spectroscopic signature are key parameters that inform its application in synthesis, its purification strategy, and its analytical characterization. This guide provides the foundational data and experimental frameworks necessary for scientists to confidently and safely utilize this important chemical intermediate in their research and development endeavors.

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- To cite this document: BenchChem. [physicochemical properties of 1-(4-Chlorophenyl)cyclopropanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589106#physicochemical-properties-of-1-4-chlorophenyl-cyclopropanamine]

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